molecular formula C11H19N3S B1523134 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1094643-90-9

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

Cat. No. B1523134
M. Wt: 225.36 g/mol
InChI Key: LQTZNJXBZGPXRF-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound, which is a derivative of 1,4-diazepane. It is a five-membered ring containing two nitrogen atoms and one sulfur atom. 1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess several interesting properties such as antimicrobial activity, anticancer activity, and antioxidant activity.

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane and its derivatives have been explored extensively in synthetic and medicinal chemistry. A notable example is ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), which has been identified as a new generation of ultra-short acting hypnotics. This compound exhibits potent in vivo activity with a rapid onset and short duration of action. It has been proposed for use as a preanesthetic medication and anesthesia inducer, highlighting its potential in medical procedures requiring short-term sedation without acute tolerance or noticeable side effects (El-Subbagh et al., 2008).

Catalytic and Synthetic Applications

Beyond its medical applications, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane derivatives have been utilized in catalytic processes. For example, manganese(III) complexes involving similar diazepane structures have been studied for their ability to catalyze olefin epoxidation reactions. These studies reveal the influence of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process, suggesting applications in the synthesis of epoxides, which are valuable intermediates in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Molecular Modeling and Pharmacology

Molecular modeling studies of derivatives like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate have been conducted to understand their interaction with biological targets such as GABAA receptors. These studies help in elucidating the mechanism of action of these compounds and in designing new derivatives with enhanced potency and selectivity for potential therapeutic applications. For instance, specific derivatives have shown promising results in models of anticonvulsant activity, with significant protection against seizures and a favorable pharmacological profile (Al-Rashood et al., 2016).

Structural Analysis and Chemical Properties

The structural elucidation and chemical properties of diazepane derivatives have been thoroughly investigated to better understand their physicochemical characteristics and reactivity patterns. Studies include X-ray crystallography to determine the conformation and geometry of the molecules, contributing to the knowledge base required for the design of new compounds with specific desired properties (Essaghouani et al., 2016).

properties

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)-2-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-2-11-13-10(9-15-11)8-14-6-3-4-12-5-7-14/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTZNJXBZGPXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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